molecular formula C77H107I2N21O19S B12770500 Msh, 2-(3,5-diiodo-tyr)alpha- CAS No. 73391-89-6

Msh, 2-(3,5-diiodo-tyr)alpha-

Cat. No.: B12770500
CAS No.: 73391-89-6
M. Wt: 1916.7 g/mol
InChI Key: XBBCRGKCBASHQG-WVPSHMGMSA-N
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Description

Msh, 2-(3,5-diiodo-tyr)alpha- is a synthetic derivative of alpha-melanocyte stimulating hormone (alpha-MSH). This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine residue. Alpha-MSH is a peptide hormone that plays a crucial role in regulating skin pigmentation, inflammation, and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Msh, 2-(3,5-diiodo-tyr)alpha- typically involves the iodination of the tyrosine residue in alpha-MSH. The process begins with the protection of the amino and carboxyl groups of the tyrosine residue to prevent unwanted side reactions. The iodination is then carried out using iodine monochloride (ICl) or a similar iodinating agent under controlled conditions. After the iodination, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of Msh, 2-(3,5-diiodo-tyr)alpha- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of iodine atoms .

Chemical Reactions Analysis

Types of Reactions

Msh, 2-(3,5-diiodo-tyr)alpha- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Msh, 2-(3,5-diiodo-tyr)alpha- has a wide range of applications in scientific research:

Mechanism of Action

Msh, 2-(3,5-diiodo-tyr)alpha- exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This leads to the upregulation of melanogenesis enzyme genes, resulting in increased melanin production. Additionally, the compound has anti-inflammatory and anti-microbial properties, which are mediated through the activation of melanocortin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Msh, 2-(3,5-diiodo-tyr)alpha- is unique due to the presence of iodine atoms, which enhance its binding affinity to melanocortin receptors and increase its biological activity. The iodination also imparts distinct chemical properties, making it a valuable tool in research and therapeutic applications .

Properties

CAS No.

73391-89-6

Molecular Formula

C77H107I2N21O19S

Molecular Weight

1916.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H107I2N21O19S/c1-40(2)63(65(81)108)99-75(118)60-20-13-26-100(60)76(119)53(18-10-11-24-80)90-61(104)36-87-66(109)56(32-44-34-86-49-17-9-8-16-46(44)49)96-67(110)50(19-12-25-85-77(82)83)91-70(113)54(30-42-14-6-5-7-15-42)94-72(115)57(33-45-35-84-39-88-45)97-68(111)51(21-22-62(105)106)92-69(112)52(23-27-120-4)93-74(117)59(38-102)98-71(114)55(95-73(116)58(37-101)89-41(3)103)31-43-28-47(78)64(107)48(79)29-43/h5-9,14-17,28-29,34-35,39-40,50-60,63,86,101-102,107H,10-13,18-27,30-33,36-38,80H2,1-4H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,103)(H,90,104)(H,91,113)(H,92,112)(H,93,117)(H,94,115)(H,95,116)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,105,106)(H4,82,83,85)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-/m0/s1

InChI Key

XBBCRGKCBASHQG-WVPSHMGMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC(=C(C(=C6)I)O)I)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC(=C(C(=C6)I)O)I)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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